molecular formula C22H18ClN5 B11325294 2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11325294
M. Wt: 387.9 g/mol
InChI Key: VHEJVOSKDUERTH-UHFFFAOYSA-N
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Description

2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple aromatic and heterocyclic rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and reduce production time . These methods are advantageous for large-scale production due to their ability to provide consistent results and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of aromatic and heterocyclic rings, which confer specific electronic and steric properties. These properties enhance its binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

4-benzyl-10-(2-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5/c1-14-15(2)28(18-11-7-6-10-17(18)23)21-20(14)22-25-19(26-27(22)13-24-21)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3

InChI Key

VHEJVOSKDUERTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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